molecular formula C22H24N2O6 B4164528 1-[3-(2-Methoxy-4-prop-2-enylphenoxy)propyl]benzimidazole;oxalic acid

1-[3-(2-Methoxy-4-prop-2-enylphenoxy)propyl]benzimidazole;oxalic acid

Cat. No.: B4164528
M. Wt: 412.4 g/mol
InChI Key: JEBQKEFZQFAIQR-UHFFFAOYSA-N
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Description

1-[3-(4-Allyl-2-methoxyphenoxy)propyl]-1H-benzimidazole oxalate is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, linked to a phenoxypropyl group with an allyl and methoxy substituent. The oxalate salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

The synthesis of 1-[3-(2-Methoxy-4-prop-2-enylphenoxy)propyl]benzimidazole;oxalic acid typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Phenoxypropyl Group: The benzimidazole core is then reacted with 3-(4-allyl-2-methoxyphenoxy)propyl halide in the presence of a base such as potassium carbonate to form the desired product.

    Formation of the Oxalate Salt: The final step involves the reaction of the free base with oxalic acid to form the oxalate salt, which is then purified by recrystallization.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[3-(2-Methoxy-4-prop-2-enylphenoxy)propyl]benzimidazole;oxalic acid undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide.

    Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under acidic or basic conditions, leading to a variety of derivatives.

    Hydrolysis: The oxalate salt can be hydrolyzed to release the free base and oxalic acid under acidic or basic conditions.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-(2-Methoxy-4-prop-2-enylphenoxy)propyl]benzimidazole;oxalic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The benzimidazole core is known for its antimicrobial and antiparasitic properties, making this compound a potential candidate for drug development.

    Medicine: It may be investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[3-(2-Methoxy-4-prop-2-enylphenoxy)propyl]benzimidazole;oxalic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The benzimidazole core can bind to tubulin, inhibiting its polymerization and disrupting microtubule function, which is crucial for cell division.

    Pathways Involved: The compound may interfere with the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. It may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

1-[3-(2-Methoxy-4-prop-2-enylphenoxy)propyl]benzimidazole;oxalic acid can be compared with other similar compounds:

    1-[3-(4-allyl-2-methoxyphenoxy)propyl]-3-methylpiperidine oxalate: This compound has a piperidine ring instead of a benzimidazole core, which may result in different biological activities and applications.

    N-[3-(4-allyl-2-methoxyphenoxy)propyl]-2-butanamine oxalate: This compound features a butanamine group, which may alter its chemical reactivity and biological properties.

    1-[3-(4-allyl-2-methoxyphenoxy)propyl]azepane oxalate: The azepane ring in this compound provides a different structural framework, potentially leading to unique applications and effects.

The uniqueness of this compound lies in its benzimidazole core, which imparts specific biological activities and chemical reactivity that distinguish it from other similar compounds.

Properties

IUPAC Name

1-[3-(2-methoxy-4-prop-2-enylphenoxy)propyl]benzimidazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2.C2H2O4/c1-3-7-16-10-11-19(20(14-16)23-2)24-13-6-12-22-15-21-17-8-4-5-9-18(17)22;3-1(4)2(5)6/h3-5,8-11,14-15H,1,6-7,12-13H2,2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBQKEFZQFAIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCCN2C=NC3=CC=CC=C32.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(2-Methoxy-4-prop-2-enylphenoxy)propyl]benzimidazole;oxalic acid
Reactant of Route 2
1-[3-(2-Methoxy-4-prop-2-enylphenoxy)propyl]benzimidazole;oxalic acid
Reactant of Route 3
1-[3-(2-Methoxy-4-prop-2-enylphenoxy)propyl]benzimidazole;oxalic acid
Reactant of Route 4
1-[3-(2-Methoxy-4-prop-2-enylphenoxy)propyl]benzimidazole;oxalic acid
Reactant of Route 5
1-[3-(2-Methoxy-4-prop-2-enylphenoxy)propyl]benzimidazole;oxalic acid
Reactant of Route 6
1-[3-(2-Methoxy-4-prop-2-enylphenoxy)propyl]benzimidazole;oxalic acid

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